1-isocyanatobut-2-yne
Description
1-Isocyanatobut-2-yne is an organo-isocyanate compound characterized by a terminal isocyanate (–NCO) group and a conjugated triple bond (alkyne) in its structure (HC≡C–CH₂–NCO). This combination of functional groups imparts unique reactivity and physicochemical properties. The alkyne moiety introduces electron-withdrawing effects, which can enhance the electrophilicity of the isocyanate group, making it more reactive toward nucleophiles like alcohols and amines compared to saturated analogs .
However, handling precautions are critical due to the inherent hazards of isocyanates, including respiratory and dermal toxicity .
Properties
CAS No. |
1383939-40-9 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isocyanatobut-2-yne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-butyne with silver cyanate. The reaction typically occurs in an inert solvent such as tetrahydrofuran at room temperature. The silver cyanate reacts with the bromoalkyne to form the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the reaction of 1-bromo-2-butyne with potassium cyanate in the presence of a phase transfer catalyst. This method is preferred for its safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-isocyanatobut-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with hydrogen halides, resulting in the formation of haloalkenes.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with azides to form triazoles.
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Common Reagents and Conditions
Hydrogen Halides: Used in addition reactions to form haloalkenes.
Azides: Used in cycloaddition reactions to form triazoles.
Amines: React with the isocyanate group to form ureas.
Major Products Formed
Haloalkenes: Formed from addition reactions with hydrogen halides.
Triazoles: Formed from cycloaddition reactions with azides.
Ureas: Formed from substitution reactions with amines.
Scientific Research Applications
1-isocyanatobut-2-yne has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Utilized in the production of polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1-isocyanatobut-2-yne involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in bioconjugation and medicinal chemistry. The alkyne group also provides a site for further chemical modifications, enhancing its versatility.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-isocyanatobut-2-yne with structurally related isocyanates:
Physicochemical Properties
Hazard Profiles
All isocyanates pose health risks, but their hazards vary:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
